molecular formula C13H17BF3NO3 B1324892 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1073354-46-7

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1324892
CAS No.: 1073354-46-7
M. Wt: 303.09 g/mol
InChI Key: JSYVVFGMCOWXSP-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for complex heterocyclic systems containing boron and fluorine substituents. The complete International Union of Pure and Applied Chemistry name is this compound, which accurately describes the substitution pattern and functional groups present in the molecular structure.

The structural representation reveals a pyridine ring bearing two distinct substituents at the 2- and 3-positions. The 3-position contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronic ester moiety. This boronic ester functionality consists of a boron atom incorporated into a six-membered dioxaborolane ring system with four methyl groups providing steric protection. The 2-position of the pyridine ring features a 2,2,2-trifluoroethoxy substituent, where an ethoxy group contains three fluorine atoms on the terminal carbon.

The molecular geometry demonstrates the three-dimensional arrangement of these functional groups around the central pyridine scaffold. The boronic ester group extends from the 3-position with the boron atom maintaining tetrahedral coordination through oxygen atoms of the dioxaborolane ring. The trifluoroethoxy group at the 2-position introduces significant electron-withdrawing character due to the highly electronegative fluorine atoms, influencing the overall electronic properties of the pyridine system.

Chemical Abstracts Service Registry Number and Synonyms

The Chemical Abstracts Service registry number for this compound is 1073354-46-7. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory systems worldwide. The Chemical Abstracts Service number provides unambiguous identification regardless of nomenclature variations or regional naming conventions.

Several synonyms are recognized in the chemical literature for this compound. The most commonly used alternative designation is 2-(2,2,2-trifluoroethoxy)pyridine-3-boronic acid pinacol ester. This synonym emphasizes the boronic acid derivative nature of the compound while highlighting the pinacol ester protection of the boronic acid functionality. Additional systematic variations include this compound and related descriptive names that maintain the essential structural information.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-18-10(9)19-8-13(15,16)17/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYVVFGMCOWXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639885
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-46-7
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073354-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reagents

Catalysts

  • Palladium-based catalysts are commonly used:

Solvents

  • Toluene is frequently employed due to its stability under high temperatures.
  • Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may also be used for specific steps.

Reaction Conditions

  • Temperature: Typically ranges from 80°C to 120°C.
  • Atmosphere: Inert gas (e.g., nitrogen or argon) to prevent moisture interference.
  • Reaction Time: Approximately 3–5 hours depending on reagents and desired kinetics.

Stepwise Synthesis Process

Step 1: Formation of Dioxaborolane Substituted Pyridine

The dioxaborolane group is introduced onto the pyridine ring via Suzuki coupling:

  • Reagents: 3-Bromopyridine (130 g), tetramethyl-1,3,2-dioxaborolane (250 g), PdCl₂(dppf) catalyst (20 g), potassium acetate (242 g).
  • Procedure: All reagents are combined in toluene (4000 mL) and stirred at 100°C for 3 hours.
  • Workup: The reaction mixture is quenched with water, filtered under reduced pressure, dried over MgSO₄, and concentrated to yield the product with a high yield of ~95%.

Step 2: Introduction of Trifluoroethoxy Group

The trifluoroethoxy group is introduced using nucleophilic substitution:

  • Reagents: Pyridine derivative from Step 1 and trifluoroethanol.
  • Catalyst: Palladium complexes or bases may be used to facilitate substitution.
  • Procedure: The reaction is conducted under controlled temperatures (~80–100°C) in an inert atmosphere.
  • Yield Optimization: The reaction conditions are adjusted to maximize yield while minimizing side reactions.

Purification and Characterization

After synthesis:

  • The crude product is purified using column chromatography or recrystallization techniques.
  • The final compound is characterized using spectroscopic methods such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry to confirm its structure and purity.

Data Table: Reaction Parameters for Key Steps

Step Reagents/Reactants Catalyst Solvent Temperature Time Yield
Step 1 3-Bromopyridine + Tetramethyl-dioxaborolane PdCl₂(dppf) + Potassium acetate Toluene 100°C ~3 hours ~95%
Step 2 Pyridine derivative + Trifluoroethanol Palladium complex or base Toluene/DMSO ~80–100°C ~4 hours Variable (~74–90%)

Notes on Optimization

Several factors influence the success of this synthesis:

  • Catalyst Selection: Palladium catalysts are preferred for their efficiency in coupling reactions.
  • Atmosphere Control: Use of inert gases prevents degradation during high-temperature reactions.
  • Solvent Choice: Toluene provides stability but alternatives like DMSO may improve solubility for certain reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the boron center, to form boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to a borane.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology and Medicine

Industry

In the industrial sector, such compounds can be used in the manufacture of pharmaceuticals, agrochemicals, and advanced materials due to their unique reactivity and stability.

Mechanism of Action

The mechanism of action for this compound in chemical reactions typically involves the activation of the boronic ester group, which facilitates the formation of new bonds. The trifluoroethoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronates

Positional Isomers and Substituent Variations

Compound A : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
  • Molecular Formula: C₁₂H₁₄BF₃NO₂
  • Molecular Weight : 273.06 g/mol .
  • Key Differences: Boronate at position 4 (vs. position 3 in the target compound). Trifluoromethyl (–CF₃) substituent at position 2 (vs. trifluoroethoxy at position 2).
Compound B : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
  • Molecular Formula: C₁₂H₁₅BF₃NO₂
  • Molecular Weight : 273.06 g/mol .
  • Key Differences :
    • Boronate at position 3 (same as target) but with –CF₃ at position 5.
    • Electron-withdrawing –CF₃ at position 5 may alter electronic distribution, affecting regioselectivity in cross-couplings.
Compound C : 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Molecular Formula: C₁₁H₁₅BFNO₂
  • Molecular Weight : 223.05 g/mol .
  • Key Differences :
    • Fluorine substituent (–F) at position 3 (vs. –OCH₂CF₃ in target).
    • Smaller substituent reduces steric bulk but introduces moderate electron-withdrawing effects.

Functional Group Replacements

Compound D : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine
  • Molecular Formula: C₁₃H₂₁BF₃NO₂
  • Molecular Weight : 291.12 g/mol .
  • Key Differences: Saturated tetrahydropyridine ring (vs. aromatic pyridine). – Trifluoroethyl group (–CH₂CF₃) at nitrogen increases hydrophobicity. Potential for altered reactivity due to reduced aromaticity.

Complex Boronate Esters in Sensing and Catalysis

Compound E : PY-BE (1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)-1-pyridine)
  • Application : Fluorescent probe for H₂O₂ detection via boronate ester cleavage .
  • Key Differences :
    • Styryl linker enhances conjugation, enabling ratiometric fluorescence.

      – Demonstrates substituent-dependent reactivity: trifluoroethoxy in the target compound may slow H₂O₂ response compared to styryl boronate.

Comparative Analysis Table

Compound Name Molecular Formula MW (g/mol) Substituents (Position) Key Features/Applications
Target Compound C₁₃H₁₇BF₃NO₃ 303.09 –B(pin) (3), –OCH₂CF₃ (2) Suzuki coupling, H₂O₂ sensing
Compound A C₁₂H₁₄BF₃NO₂ 273.06 –B(pin) (4), –CF₃ (2) Enhanced cross-coupling efficiency
Compound B C₁₂H₁₅BF₃NO₂ 273.06 –B(pin) (3), –CF₃ (5) Altered electronic effects
Compound C C₁₁H₁₅BFNO₂ 223.05 –B(pin) (5), –F (3) Moderate steric hindrance
Compound D C₁₃H₂₁BF₃NO₂ 291.12 –B(pin) (4), –CH₂CF₃ (N) Hydrophobic, non-aromatic

Reactivity in Cross-Coupling Reactions

  • In contrast, Compound A’s –CF₃ group may offer similar electronic effects but with reduced steric bulk, enabling higher yields in aryl-aryl couplings .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(2,2,2-trifluoroethoxy)pyridine is a compound of interest due to its potential biological activities. It belongs to the class of boron-containing compounds and has been studied for its applications in medicinal chemistry and drug development. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C15H23BN2O3
  • Molar Mass : 290.17 g/mol
  • CAS Number : 485799-04-0

The biological activity of this compound is primarily attributed to its boron atom which can form stable complexes with various biological molecules. Boron-containing compounds often exhibit unique interactions with enzymes and receptors, influencing their activity.

Inhibition Studies

Research indicates that derivatives of this compound can exhibit significant inhibition against specific biological targets. For instance:

  • Tryptophan Hydroxylase (TPH1) : A study evaluated the inhibition of TPH1 by various derivatives including those similar to this compound. The compound showed an inhibition percentage exceeding 60% at concentrations of 100 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications in the compound's structure can significantly alter its biological activity. The introduction of different substituents on the pyridine ring or the dioxaborolane moiety can enhance or reduce inhibitory effects on target enzymes .

Case Studies

  • Anti-Adipogenic Effects : In vitro studies indicated that compounds similar to this compound can inhibit adipocyte differentiation in 3T3-L1 cells. This was evidenced by decreased expression of lipogenic genes such as Fasn and Srebp1c .
  • In Vivo Efficacy : Further investigations involved administering these compounds to high-fat diet-induced obesity mouse models. The results suggested significant anti-obesity effects through modulation of metabolic pathways .

Data Summary Table

Parameter Value/Description
Molecular FormulaC15H23BN2O3
Molar Mass290.17 g/mol
CAS Number485799-04-0
TPH1 Inhibition at 100 µM>60%
Anti-Adipogenic Gene TargetsFasn, Srebp1c

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A representative protocol involves:

  • Catalyst system : Pd(PPh₃)₄ (0.05–0.1 equiv) .
  • Base : K₂CO₃ (2–3 equiv) in a mixed solvent system (toluene/EtOH/H₂O, 3:1:1 v/v) .
  • Reaction temperature : 90–105°C under inert atmosphere .
    Post-reaction, purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization. Moisture sensitivity of the boronate ester necessitates anhydrous conditions during handling .

Advanced Reaction Optimization

Q. Q2. How do electronic effects of the trifluoroethoxy group influence coupling efficiency and regioselectivity?

Methodological Answer: The electron-withdrawing trifluoroethoxy group reduces electron density on the pyridine ring, potentially accelerating oxidative addition of Pd(0) to the aryl halide coupling partner. To study this:

  • Kinetic analysis : Compare reaction rates with analogs lacking the -OCH₂CF₃ group using in-situ NMR .
  • Computational modeling : Density Functional Theory (DFT) can map transition-state energies to predict regioselectivity .
  • Substituent screening : Test derivatives with -OCH₃ or -F substituents to isolate electronic effects .
    Evidence from similar pyridine-boronate esters shows that electron-deficient aryl groups improve coupling yields by 15–20% .

Basic Stability & Handling

Q. Q3. What precautions are critical for maintaining the stability of this compound during storage and reactions?

Methodological Answer:

  • Storage : Store at 2–8°C under argon in sealed, light-resistant vials. Desiccants (e.g., molecular sieves) prevent hydrolysis of the boronate ester .
  • Handling : Use gloveboxes or Schlenk techniques for moisture-sensitive steps. Avoid exposure to strong acids/bases, which cleave the dioxaborolane ring .
  • Decomposition indicators : Monitor for color changes (yellow to brown) or precipitate formation, signaling boronic acid formation .

Advanced Mechanistic Contradictions

Q. Q4. How can conflicting literature reports on optimal solvent systems (dioxane vs. toluene/EtOH) be resolved?

Methodological Answer: Contradictions arise from substrate-specific solvation effects. To resolve:

  • Solvent screening : Test dioxane, THF, and toluene/EtOH systems with model substrates.
  • Base compatibility : Na₂CO₃ (used in dioxane ) may precipitate less than K₂CO₃ (used in toluene/EtOH ), affecting catalyst activity.
  • Leaching tests : ICP-MS analysis of Pd residues post-reaction identifies solvent-dependent catalyst degradation .
    Evidence suggests toluene/EtOH improves yields for electron-deficient aryl halides, while dioxane suits sterically hindered partners .

Basic Characterization

Q. Q5. What spectroscopic methods are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 7.5–8.5 ppm) and the dioxaborolane methyl groups (δ 1.0–1.3 ppm) .
  • ¹¹B NMR : A singlet near δ 30 ppm confirms intact boronate ester .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula .
  • HPLC : Purity >95% is achievable using C18 columns (MeCN/H₂O mobile phase) .

Advanced Analytical Challenges

Q. Q6. How can researchers distinguish between boronate ester hydrolysis and side reactions during kinetic studies?

Methodological Answer:

  • Control experiments : Monitor hydrolysis in the absence of coupling partners via ¹¹B NMR .
  • Isotopic labeling : Use D₂O to track proton exchange in hydrolyzed boronic acids .
  • Side-product isolation : LC-MS or preparative TLC identifies byproducts (e.g., deboronation or homocoupling) .
    Evidence shows hydrolysis rates increase in polar protic solvents (e.g., EtOH/H₂O), with t₁/₂ ~12–24 hours at room temperature .

Basic Safety Protocols

Q. Q7. What safety measures are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Thermal stability : Avoid temperatures >80°C to prevent decomposition .

Advanced Applications in Drug Discovery

Q. Q8. How can this compound be utilized to synthesize bioactive heterocycles via late-stage functionalization?

Methodological Answer:

  • Fragment coupling : Attach pharmacophores (e.g., indole or pyrazole) via Suzuki-Miyaura coupling .
  • Diversification : Post-coupling modifications (e.g., amidation or fluorination) enhance library diversity .
  • Case study : In CAR agonist synthesis, analogous pyridine-boronate esters enabled efficient aryl-aryl bond formation .
    Yields >70% are achievable with electron-neutral partners, though steric hindrance may reduce efficiency .

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